An In-depth Technical Guide on 2,6-Diaminonicotinic Acid: Structure, Properties, and Advanced Applications
An In-depth Technical Guide on 2,6-Diaminonicotinic Acid: Structure, Properties, and Advanced Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Diaminonicotinic acid, a substituted pyridine derivative, holds significant potential in synthetic chemistry and drug development. While detailed experimental data for this specific isomer remains limited in publicly accessible literature, its structural features suggest a range of chemical properties and biological activities. This guide provides a comprehensive overview of its chemical structure, predicted properties, and a plausible synthetic route. A notable application of a diaminonicotinic acid scaffold in automated peptide synthesis is highlighted, demonstrating its utility in developing novel therapeutics. This document aims to serve as a foundational resource for researchers interested in exploring the chemistry and potential applications of 2,6-diaminonicotinic acid and its derivatives.
Chemical Structure and Identification
2,6-Diaminonicotinic acid, also known as 2,6-diaminopyridine-3-carboxylic acid, is a heterocyclic compound. Its structure consists of a pyridine ring substituted with two amino groups at positions 2 and 6, and a carboxylic acid group at position 3.
Caption: Chemical structure of 2,6-Diaminonicotinic acid.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2,6-diaminopyridine-3-carboxylic acid |
| CAS Number | 175155-53-0[1] |
| PubChem CID | 18977245[1] |
| Molecular Formula | C₆H₇N₃O₂[1] |
| Molecular Weight | 153.14 g/mol |
| Canonical SMILES | C1=C(C(=NC(=C1N)N)C(=O)O) |
| InChI Key | Not readily available |
Physicochemical Properties (Predicted)
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification/Comparison |
| Melting Point | High, likely >200 °C (with decomposition) | Amino acids and heterocyclic compounds with multiple hydrogen bond donors/acceptors typically have high melting points. For example, 2,6-diaminopimelic acid melts at ~295 °C. |
| Boiling Point | Decomposes before boiling | Carboxylic acids with amino substitutions on an aromatic ring are generally not stable at high temperatures. |
| Solubility | Soluble in water, especially under acidic or basic conditions. Soluble in polar organic solvents like DMSO and DMF. Sparingly soluble in nonpolar solvents. | The presence of amino and carboxylic acid groups allows for the formation of salts and hydrogen bonds with polar solvents. |
| pKa | Two pKa values are expected: one for the carboxylic acid group (around 2-4) and one for the protonated amino groups (around 5-7). | The carboxylic acid pKa is expected to be in the typical range for aromatic carboxylic acids. The basicity of the amino groups is influenced by the electron-withdrawing nature of the pyridine ring and the carboxylic acid group. |
| Appearance | Likely a solid, ranging from off-white to yellow or brown powder. | Similar aminopyridine and aminobenzoic acid derivatives are typically crystalline solids. |
Synthesis of 2,6-Diaminonicotinic Acid
A specific, detailed experimental protocol for the synthesis of 2,6-diaminonicotinic acid is not readily found in the literature. However, a plausible and commonly employed synthetic route for similar compounds involves the nucleophilic aromatic substitution of a di-halogenated nicotinic acid derivative.
Proposed Synthetic Pathway
A likely synthetic route starts from 2,6-dichloronicotinic acid, which can be aminated using ammonia under pressure and heat.
Caption: Proposed synthesis of 2,6-Diaminonicotinic Acid.
General Experimental Protocol (Hypothetical)
Warning: This is a generalized, hypothetical protocol based on similar reactions and should be optimized with appropriate safety precautions in a laboratory setting.
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Reaction Setup: In a high-pressure autoclave, place 2,6-dichloronicotinic acid.
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Reagent Addition: Add a significant excess of aqueous ammonia. The use of a copper catalyst (e.g., copper(I) oxide or copper(II) sulfate) may be beneficial to facilitate the nucleophilic substitution.
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Reaction Conditions: Seal the autoclave and heat the mixture to a temperature typically in the range of 150-200 °C. The pressure will increase due to the heating of the aqueous ammonia solution. The reaction should be stirred vigorously for several hours (e.g., 8-24 hours).
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Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia. The reaction mixture is then acidified with an appropriate acid (e.g., hydrochloric acid) to a pH around the isoelectric point of the product to precipitate the 2,6-diaminonicotinic acid.
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Purification: The crude product can be collected by filtration, washed with cold water, and then recrystallized from a suitable solvent system (e.g., water/ethanol mixture) to obtain the purified 2,6-diaminonicotinic acid.
Characterization of the final product would involve standard analytical techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the structure and purity.
Spectroscopic Properties (Predicted)
Table 3: Predicted Spectroscopic Data
| Technique | Predicted Features |
| ¹H NMR | - Two distinct signals for the aromatic protons on the pyridine ring, likely appearing as doublets in the aromatic region (δ 6.0-8.0 ppm).- Broad signals for the amino protons (NH₂) and the carboxylic acid proton (COOH), which may be exchangeable with D₂O. The chemical shifts of these protons would be highly dependent on the solvent and concentration. |
| ¹³C NMR | - Six distinct signals for the carbon atoms. The carbonyl carbon of the carboxylic acid would appear downfield (δ ~165-175 ppm). The pyridine ring carbons would have chemical shifts influenced by the amino and carboxyl substituents. |
| IR Spectroscopy | - A broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹).- A strong absorption for the C=O stretch of the carboxylic acid (around 1680-1710 cm⁻¹).- N-H stretching vibrations for the primary amino groups (around 3300-3500 cm⁻¹).- C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region). |
| Mass Spectrometry | - The molecular ion peak (M⁺) would be observed at m/z = 153. Subsequent fragmentation would likely involve the loss of H₂O (from the carboxylic acid) and HCN. |
Biological Activity and Applications
While direct studies on the biological activity of 2,6-diaminonicotinic acid are scarce, the broader class of nicotinic acid derivatives exhibits a wide range of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.
A significant and well-documented application of a diaminonicotinic acid (DAN) scaffold is in the automated, rapid synthesis of head-to-tail cyclic peptides.[2] This innovative approach utilizes the diaminonicotinic acid as a molecular scaffold to facilitate efficient cyclization.
Role in Automated Peptide Cyclization
In a study published in the Journal of the American Chemical Society, a robotic platform named CycloBot was developed for the fully automated, minute-scale assembly of cyclopeptides.[2] A key component of this technology is a diaminonicotinic acid (DAN) scaffold.
The process involves:
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Linear Peptide Elongation: A linear peptide is assembled on a solid support.
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DAN Linker Activation: The C-terminus of the peptide is attached to one of the amino groups of the DAN scaffold.
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Head-to-Tail Cyclization: The N-terminal amino group of the peptide reacts with the activated C-terminus, leading to cyclization and cleavage from the resin-bound DAN scaffold in a single step.
This method has been shown to produce macrocycles of varying sizes with high yields and purities.[2] A library of antimicrobial cyclic peptides was rapidly generated using this platform, with some candidates showing significantly enhanced antibacterial activity against S. aureus and B. subtilis compared to penicillin.[2]
Caption: Workflow for DAN-scaffold mediated peptide cyclization.
Conclusion
2,6-Diaminonicotinic acid represents a molecule of interest for synthetic and medicinal chemists. While a comprehensive experimental characterization is not yet widely available, its predicted properties and the demonstrated utility of a diaminonicotinic acid scaffold in advanced synthetic applications, such as automated peptide cyclization, underscore its potential. Further research into the synthesis, characterization, and biological evaluation of 2,6-diaminonicotinic acid and its derivatives is warranted to fully explore its therapeutic and chemical potential. This guide serves as a starting point for researchers embarking on the study of this promising compound.
